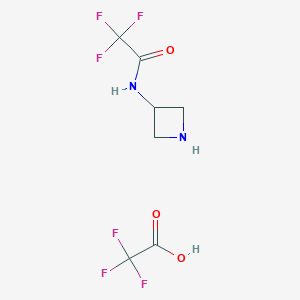
2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an isopropylthio group, a phenyl group, and a trifluoromethyl-substituted phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mécanisme D'action
Mode of Action
These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to other imidazole derivatives, it may potentially affect pathways involving imidazole-containing enzymes or proteins .
Pharmacokinetics
For instance, its trifluoromethyl group could enhance its metabolic stability, while its imidazole ring could potentially enhance its solubility .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and detailed mechanistic studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment due to the presence of ionizable groups in its structure .
Méthodes De Préparation
The synthesis of 2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazole ring. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Applications De Recherche Scientifique
2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including high-refractive-index polymers and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole include other imidazole derivatives with different substituents. For example:
2-phenyl-1H-imidazole: Lacks the isopropylthio and trifluoromethyl groups, resulting in different chemical and biological properties.
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole: Similar structure but with a methylthio group instead of an isopropylthio group, which may affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-phenyl-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2S/c1-13(2)25-18-23-12-17(14-7-4-3-5-8-14)24(18)16-10-6-9-15(11-16)19(20,21)22/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLWPPEUOVCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2747999.png)
![Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2748001.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2748002.png)
![1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2748005.png)
![6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2748007.png)
![Benzyl 2-(fluorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2748008.png)
![[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2748010.png)
![2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2748011.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B2748012.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2748016.png)

![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)
